N-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]amine
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Overview
Description
2-(Phenylamino)phenylmethanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a phenylamino group attached to a phenyl ring, which is further connected to a piperidinylmethanone moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)phenylmethanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate, with the reactions carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(Phenylamino)phenylmethanone may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted in solvents like ethanol, methanol, or dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, 2-(Phenylamino)phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery and development.
Medicine
In the field of medicine, 2-(Phenylamino)phenylmethanone has been explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be developed into a drug for treating various diseases, including inflammatory conditions and certain types of cancer.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved in its mechanism of action are still under investigation and require further research to be fully elucidated .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Compared to similar compounds, 2-(Phenylamino)phenylmethanone stands out due to its specific structural features and reactivity. The presence of both phenylamino and piperidinyl groups provides a unique combination of properties that can be exploited in various chemical and biological applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a versatile and valuable compound in scientific research .
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4g/mol |
IUPAC Name |
(2-anilinophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H20N2O/c21-18(20-13-7-2-8-14-20)16-11-5-6-12-17(16)19-15-9-3-1-4-10-15/h1,3-6,9-12,19H,2,7-8,13-14H2 |
InChI Key |
BALLKXFMXDZIAE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Origin of Product |
United States |
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